6-(Isononanoylamino)hexanoic acid

Description

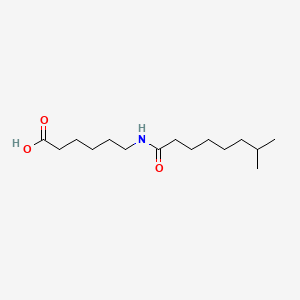

6-(Isononanoylamino)hexanoic acid (CAS: 71902-23-3) is a hexanoic acid derivative substituted with an isononanoylamino group at the terminal position. Its molecular formula is C₁₅H₂₉NO₃, with a molecular weight of 271.40 g/mol . Structurally, it consists of a linear hexanoic acid backbone modified by a branched isononanoyl (C₉H₁₇O) amide group. This modification enhances its lipophilicity compared to simpler alkyl or cyclic amine-substituted analogs.

For this compound, a plausible route involves coupling isononanoic acid chloride with 6-aminohexanoic acid under standard amidation conditions .

Properties

CAS No. |

71902-23-3 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

6-(7-methyloctanoylamino)hexanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |

InChI Key |

KWAKSEGGFHCMJS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)NCCCCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCC(=O)NCCCCCC(=O)O |

Other CAS No. |

71902-23-3 |

physical_description |

Liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The activity and applications of hexanoic acid derivatives are highly influenced by their substituents. Key analogs include:

Key Observations :

- Hydrogen Bonding: Morpholine derivatives exhibit higher skin penetration enhancement (ER = 15.0) due to the ethereal oxygen acting as a hydrogen bond acceptor, a feature absent in the isononanoylamino variant .

- Bulkiness : Piperidine and morpholine substituents are bulkier than linear alkyl chains, which may sterically hinder interactions in certain applications .

Skin Penetration Enhancement

- Morpholine Derivatives: The ER value of 15.0 for the decyl ester of 6-(morpholin-4-yl)hexanoic acid highlights the critical role of hydrogen bonding in enhancing transdermal delivery .

Stability and Reactivity

- Amide Stability: The isononanoylamino group’s amide bond is less prone to hydrolysis compared to esters (e.g., ethyl 6-(dimethylamino)hexanoate), enhancing stability in aqueous environments .

- Thermal Behavior : Branched alkyl chains may lower melting points compared to cyclic amines, improving solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.